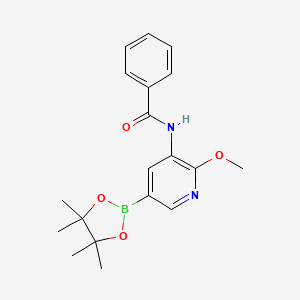
4-(2-Iodophenoxy)-2-methylbenzonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “4-(2-Iodophenoxy)-2-methylbenzonitrile” has been reported in several studies. For example, a derivative of reboxetine iodinated at position 2 of the phenoxy ring was synthesized in a halogen exchange reaction .Molecular Structure Analysis
The molecular formula of “4-(2-Iodophenoxy)-2-methylbenzenamine” is C13H12INO2, and its molecular weight is 341.14 .Physical And Chemical Properties Analysis
The compound “4-(2-Iodophenoxy)-2-methylbenzenamine” has a predicted boiling point of 391.4±37.0 °C and a predicted density of 1.637±0.06 g/cm3 at 20 °C and 760 Torr .Wissenschaftliche Forschungsanwendungen
Environmental Fate and Behavior of Phenolic Compounds
Research into the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid (similar in structural relevance to phenolic compounds like 4-(2-Iodophenoxy)-2-methylbenzonitrile), shows that despite wastewater treatments, parabens persist in low concentrations in effluents and are ubiquitous in aquatic environments. Their presence underscores the need for continued research into the environmental fate of phenolic compounds, including potential for bioaccumulation and transformation into more stable or toxic by-products through reactions such as chlorination (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant and Health-Related Applications
Studies on polyphenolic compounds, including phenolic acids and flavonoids, have highlighted their significant antioxidant properties. These compounds are abundant in the Mediterranean diet and have been associated with various health benefits, including protective roles against oxidative stress and potential therapeutic effects in metabolic and cardiovascular diseases. This suggests a research avenue for this compound if it exhibits similar antioxidant properties (Leopoldini, Russo, & Toscano, 2011).
Water Treatment and Environmental Remediation
The review of adsorption techniques for water treatment applications, specifically targeting phenol and its derivatives, highlights the potential of synthetic resins and low-cost natural adsorbents. Given the structural similarity, this compound could be a subject for similar studies, especially regarding its removal from contaminated water or its role in designing effective adsorbents (Lin & Juang, 2009).
Molecular Biology and Gene Expression Studies
Research trends indicate a focus on molecular biology and gene expression, especially concerning the toxicology and mutagenicity of herbicides like 2,4-D. This direction suggests a potential area for studying this compound, particularly its effects at the molecular level, including any genotoxic or mutagenic capabilities (Zuanazzi, Ghisi, & Oliveira, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-(2-Iodophenoxy)-2-methylbenzonitrile is the Dopamine Transporter (DAT) . DAT is a solute carrier family 6 member 3, also known as Sodium-dependent dopamine transporter, DAT1, or DA transporter . It plays a crucial role in terminating the action of dopamine by its high affinity sodium-dependent reuptake into presynaptic terminals .
Biochemical Pathways
The compound affects the dopamine reuptake system by interacting with the Dopamine Transporter . This can influence various biochemical pathways downstream, particularly those involving dopamine signaling. Dopamine is a critical neurotransmitter involved in several functions, including motor control, reward, and reinforcement.
Result of Action
The molecular and cellular effects of the compound’s action would primarily involve changes in dopamine signaling due to its interaction with the Dopamine Transporter . This could potentially influence various physiological processes, including motor control and reward mechanisms.
Eigenschaften
IUPAC Name |
4-(2-iodophenoxy)-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO/c1-10-8-12(7-6-11(10)9-16)17-14-5-3-2-4-13(14)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYUHDFZXPQJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406879.png)




![2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone](/img/structure/B1406886.png)


![Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate](/img/structure/B1406892.png)
![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1406893.png)

![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1406896.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1406897.png)
![(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one](/img/structure/B1406901.png)